C16H13N3O2S

Description

Significance of Sulfur and Nitrogen Heterocycles in Chemical Biology

Heterocyclic compounds, particularly those containing sulfur and nitrogen atoms, form one of the largest and most significant areas of organic chemistry research. nih.govresearchgate.net Their prevalence is remarkable; more than two-thirds of all identified chemical compounds are at least partially aromatic, and about half of these are heterocyclic. nih.govresearchgate.net These structures are fundamental to life, forming the basis of essential biomolecules like DNA and RNA. nih.govresearchgate.net

The inclusion of sulfur and nitrogen atoms in a cyclic structure dramatically alters the molecule's properties compared to its carbocyclic counterparts. nih.govopenmedicinalchemistryjournal.com These changes arise from the differences in electronegativity and the availability of unshared electron pairs on the heteroatoms. nih.gov This results in a unique reactivity and a wide spectrum of biological activities, which has sustained research interest for decades. nih.govresearchgate.net Consequently, sulfur-nitrogen heterocycles are pivotal in pharmaceutical and agrochemical research. nih.govopenmedicinalchemistryjournal.com Many compounds built on these scaffolds have been developed as therapeutic agents with a broad range of applications, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. rsc.orgresearchgate.net

Beyond their biological roles, these heterocycles are also important in materials science. nih.govresearchgate.net The family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds with physicochemical properties relevant to the design of new materials, such as molecular conductors and magnets. nih.govresearchgate.netresearchgate.net

Overview of Structural Diversity within C16H13N3O2S Isomers

The single molecular formula this compound encompasses a wide array of structural isomers, each with a unique arrangement of atoms and, consequently, distinct chemical and biological profiles. This structural diversity is primarily achieved through the varied combination of different heterocyclic cores and substituent groups. Academic research has described the synthesis and characterization of numerous isomers, highlighting the versatility of this molecular formula.

Key heterocyclic systems found in this compound isomers include:

Thiadiazoles: These are five-membered rings containing one sulfur and two nitrogen atoms. nanobioletters.com Derivatives are often synthesized for their potential antimicrobial activities. nanobioletters.com

Benzothiazoles: This structure consists of a thiazole (B1198619) ring fused to a benzene (B151609) ring. researchgate.netiucr.org It is considered a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds. iucr.org

Pyrazoles: These are five-membered rings with two adjacent nitrogen atoms. They are often found fused with other heterocyclic rings, such as in pyrazolothiazol-4(5H)-ones. ijpsonline.com

Benzothiophenes: This structure features a thiophene (B33073) ring fused to a benzene ring and can be incorporated into larger structures like benzothiophene-substituted oxadiazoles. derpharmachemica.com

Thiazoles: A five-membered ring with one sulfur and one nitrogen atom, this core is present in many pharmaceuticals. rsc.orgindexcopernicus.com

The synthesis of these isomers often involves multi-step reaction sequences. For instance, pyrazolothiazol-4(5H)-one derivatives have been synthesized by first reacting aromatic aldehydes with ketones to form chalcones, which are then reacted with thiosemicarbazide (B42300) and subsequently cyclized. ijpsonline.com The synthesis of new benzothiazole (B30560) derivatives can involve the reaction of benzothiazole N-arylsulphonylhydrazone with various reagents to create more complex molecules. researchgate.net These synthetic strategies allow chemists to systematically explore the chemical space of this compound and investigate the structure-activity relationships of its isomers.

Table 1: Examples of Identified Isomers with the Molecular Formula this compound

| Compound Name/Description | Core Heterocyclic Structure | Research Focus | Reference(s) |

|---|---|---|---|

| N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | Benzothiazole, Hydrazide | Crystal structure analysis, Synthetic chemistry | iucr.orgresearchgate.net |

| 2-[(2,3-dihydroxybenzylidene)amino]-5-phenyl-1,3-thiazole | Thiazole | Synthesis, Antitumor activity evaluation | indexcopernicus.com |

| Substituted Thiadiazole Derivative | Thiadiazole | Green synthesis, Antimicrobial activity | nanobioletters.com |

| Pyrazolothiazol-4(5H)-one Derivative | Pyrazole (B372694), Thiazole | Synthesis, Antimicrobial evaluation | ijpsonline.com |

| Benzothiophene Substituted Oxadiazole Derivative | Benzothiophene, Oxadiazole | Synthesis, Characterization, Antimicrobial activity | derpharmachemica.com |

| 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol | Imidazole (B134444), Thiol | Research chemical, potential antimicrobial/antidiabetic properties | smolecule.com |

| N-aryl-4-methylbenzenesulfonohydrazide derivative | Benzothiazole | Antimicrobial agents targeting DHPS enzyme | researchgate.net |

| Omeprazole Impurity G | Imidazole | Synthesis impurity of Omeprazole | chemicalbook.com |

Scope and Research Objectives of the Outline

This article aims to provide a focused and scientifically accurate overview of the chemical compound class represented by the molecular formula this compound, based on findings from academic research. The primary objective is to detail the significance of the core chemical structures, namely sulfur and nitrogen heterocycles, within the field of chemical biology. Furthermore, this work will explore the structural isomerism possible within this specific molecular formula, presenting examples of synthesized compounds and their core heterocyclic systems. The article will present detailed research findings, including synthetic methodologies and the results of biological evaluations where available. In line with a strict scientific focus, this article will not discuss clinical data, such as dosage or safety profiles. The content is curated to be professional and authoritative, relying on a diverse range of scientific literature.

Detailed Research Findings

The investigation into compounds with the molecular formula this compound has yielded significant findings, particularly in the synthesis of novel molecules and the assessment of their biological potential.

One area of extensive research is the synthesis and biological evaluation of various benzothiazole derivatives. researchgate.netiucr.org In one study, new benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity, specifically as inhibitors of the DHPS enzyme. researchgate.net Several of the synthesized compounds showed antimicrobial activity against S. aureus, with one compound exhibiting superior activity compared to the standard drugs ampicillin (B1664943) and sulfadiazine. researchgate.net The crystal structure of a specific isomer, N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, has been elucidated, providing precise data on its molecular geometry, including bond lengths and angles. iucr.orgresearchgate.net This type of structural information is crucial for understanding the molecule's properties and for computational studies like molecular docking. iucr.org

Thiadiazole derivatives of this compound have also been a focus. nanobioletters.com Research has demonstrated the "green synthesis" of these compounds using methods like microwave and ultrasonication. nanobioletters.com The resulting compounds were screened for antibacterial activity, with some showing good efficacy against E. coli and P. aeruginosa. nanobioletters.com Similarly, novel pyrazolothiazol-4(5H)-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing moderate to excellent activity against pathogenic strains. ijpsonline.com

The following table summarizes some of the physicochemical and biological data reported for various this compound isomers.

Table 2: Selected Research Findings for this compound Isomers

| Isomer Description/Name | Research Method | Key Findings | Reference(s) |

|---|---|---|---|

| 2-[(2,3-dihydroxybenzylidene)amino]-5-phenyl-1,3-thiazole | Synthesis, Elemental Analysis, Spectral Analysis (NMR, Mass Spec) | Compound successfully synthesized and characterized. Proposed as a potential candidate for cancer drugs. | indexcopernicus.com |

| N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | X-ray Crystallography | Detailed molecular structure and packing determined. The molecule has a torsion angle of 66.44 (15)° about the hydrazinic bond. | iucr.orgresearchgate.net |

| Benzothiophene substituted oxadiazole derivative | Synthesis, Spectral Analysis (IR, NMR, Mass Spec), Elemental Analysis | Successful synthesis confirmed by various analytical techniques. Found to have a melting point of 258-261 °C. | derpharmachemica.com |

| Thiadiazole derivative (3c) | Microwave/Ultrasonication Synthesis, Antimicrobial Screening | Synthesized with a 74% yield. Showed good antibacterial activity against E. coli and P. aeruginosa. | nanobioletters.com |

| Pyrazolothiazol-4(5H)-one derivative (3b) | Multi-step Synthesis, Antimicrobial Screening | Synthesized with a 68% yield and a melting point of 230 °C. Showed moderate antimicrobial activity. | ijpsonline.com |

Structure

3D Structure

Properties

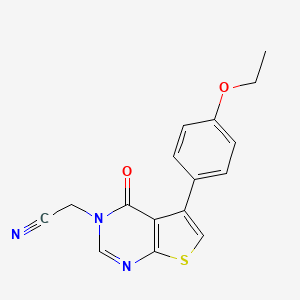

IUPAC Name |

2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-2-21-12-5-3-11(4-6-12)13-9-22-15-14(13)16(20)19(8-7-17)10-18-15/h3-6,9-10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPGFZLAVGFJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Isomer Identification of C16h13n3o2s

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in distinguishing between the different isomers of C16H13N3O2S. By analyzing the interaction of these compounds with electromagnetic radiation, specific structural features can be deduced.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For isomers of this compound, IR spectra provide key insights into their molecular architecture.

For the isomer N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide , the IR spectrum (recorded using a KBr pellet) shows characteristic absorption bands. iucr.org The region from 3429–3284 cm⁻¹ is attributed to N-H stretching vibrations of the hydrazide group. iucr.org A peak at 2974 cm⁻¹ corresponds to aromatic C-H stretching. iucr.org Crucially, two distinct peaks for carbonyl (C=O) stretching are observed at 1696 cm⁻¹ and 1662 cm⁻¹, indicating the presence of two different carbonyl environments within the molecule. iucr.org

In another isomer, a xanthone (B1684191) derivative known as 2-(2-(9H-xanthen-9-yl)hydrazinyl)thiazol-5(4H)-one , the FTIR spectrum was also used for characterization, confirming the presence of key functional groups. frontiersin.orgresearchgate.net Similarly, for 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one , a related compound, IR spectroscopy identified aromatic C-H stretching at 3048 and 3028 cm⁻¹, a C=O stretch at 1715 cm⁻¹, a C=N stretch at 1557 cm⁻¹, and C=C stretching vibrations at 1602 and 1479 cm⁻¹. nih.goviucr.org

These distinct patterns in IR spectra allow for the differentiation of isomers by highlighting the unique set of functional groups and their chemical environments in each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

For N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide , the ¹H NMR spectrum (in DMSO-d₆) displays a singlet at δ 4.23 ppm, which is assigned to the two protons of the methylene (B1212753) (CH₂) group. iucr.org The aromatic protons of the benzothiazole (B30560) and phenyl rings appear as a series of multiplets and doublets between δ 7.43 and 8.09 ppm. iucr.org Two distinct singlets at δ 10.48 and 10.55 ppm correspond to the two N-H protons of the hydrazide linkage, confirming their different chemical environments. iucr.org

The ¹³C NMR spectrum for the same isomer shows a peak for the methylene carbon at δ 39.4 ppm. iucr.org The aromatic carbons resonate in the region of δ 122.5 to 152.7 ppm. iucr.org The two carbonyl carbons are observed at δ 166.0 and 167.1 ppm, further supporting the presence of two distinct carbonyl groups. iucr.org

In the case of the xanthone derivative 2-(2-(9H-xanthen-9-yl)hydrazinyl)thiazol-5(4H)-one , both ¹H and ¹³C NMR were crucial for its characterization, helping to elucidate its unique structural features. frontiersin.orgresearchgate.net

The specific chemical shifts and coupling patterns observed in the NMR spectra serve as a fingerprint for each isomer, enabling unambiguous structural assignment.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula this compound with high accuracy.

For a compound synthesized from the reaction of N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, the mass spectrum was key in identifying the correct product as 3-(benzo[d]thiazol-2-yl)- 6-methyl-2H-chromen-2-one , as it was inconsistent with the initially proposed structure. iucr.org This demonstrates the power of mass spectrometry in verifying reaction outcomes and identifying unexpected isomers.

In another instance, the mass spectrum of a related benzothiazole derivative, 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one (C16H9NO2S), showed a molecular ion peak [M⁺] at m/z 279, confirming its molecular weight. nih.goviucr.org

For the Omeprazole impurity F, which is an isomer of this compound, HPLC-MS is used for its analysis and separation.

Elemental Analysis (C, H, N, S)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to empirically verify the molecular formula.

For N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide , the calculated elemental composition for this compound is C, 61.72%; H, 4.21%; N, 13.50%. The found experimental values were C, 61.70%; H, 4.22%; N, 13.55%, which are in excellent agreement with the calculated values, thus confirming the molecular formula. iucr.org

For the xanthone derivative 2-(2-(9H-xanthen-9-yl)hydrazinyl)thiazol-5(4H)-one (L5) , elemental analysis was also performed and was consistent with the this compound formula. frontiersin.org

X-ray Crystallography for Absolute Structure Determination

While spectroscopic techniques provide evidence for the structure of a molecule, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid.

The absolute structure of N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide was unambiguously established through single-crystal X-ray diffraction. iucr.org The analysis revealed that the compound crystallizes in the triclinic space group P1. iucr.orgnih.gov Key structural features identified include a torsion angle of 66.44° about the hydrazinic N-N bond and an interplanar angle of 75.65° between the benzothiazole group and the phenyl ring. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds between the hydrazinic protons and a carbonyl oxygen (N—H···O=C) and the thiazole (B1198619) nitrogen (N—H···N_thiazole), forming a layered structure. iucr.orgnih.gov

Computational Approaches for Structural Confirmation and Isomer Distinction

Computational chemistry, particularly methods like Density Functional Theory (DFT), is increasingly used to complement experimental data. These methods can predict the structures, energies, and spectroscopic properties of different isomers.

For various complex organic molecules, DFT calculations are employed to optimize the geometry of different possible isomers and to simulate their IR and NMR spectra. chemrxiv.org By comparing these computed spectra with experimental data, the most likely structure can be identified. For instance, in cases of cis- and trans-isomers, DFT can predict which isomer is more stable and calculate the energy barrier for their interconversion. sci-hub.se

In the context of this compound, computational studies on xanthone derivatives have been performed to analyze their properties. frontiersin.orgresearchgate.netdntb.gov.ua Such studies can help in understanding the relative stabilities of different isomers and in interpreting complex experimental spectra, providing a powerful tool for distinguishing between closely related molecular structures.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com This is achieved by calculating the forces on the atoms and iteratively adjusting their positions until these forces are negligible.

Table 1: Examples of DFT Functionals and Basis Sets Used in this compound Isomer Analysis This table is interactive. You can sort and filter the data.

| Isomer Type | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Thiosemicarbazone Ligand | B3LYP | 6-31++G(d,p) | Geometry Optimization, Conformational Analysis | cu.edu.eg |

| Thiosemicarbazone Ligand | B3LYP | 6-31G(++)d,p | Geometry Optimization, Conformational Analysis | ekb.eg |

| General Molecule | M06-2X | 6-311++G(d,p) | Geometry Optimization (comparative study) | spectroscopyonline.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. uni-muenchen.de An MEP map displays the electrostatic potential on the surface of a molecule, typically defined by a constant electron density. uni-muenchen.deschrodinger.com A color-coded scheme is used where red indicates regions of negative electrostatic potential (rich in electrons and prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor and susceptible to nucleophilic attack). sobereva.com

For this compound isomers, MEP analysis helps identify the most reactive sites. For example, in a thiosemicarbazone derivative, the analysis of charge distribution using methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) reveals the specific atomic charges. ekb.egcu.edu.eg These calculations show that upon forming a complex with a metal ion, the charge distribution on the ligand is altered, which can be correlated with changes in reactivity and spectroscopic properties. ekb.eg The MEP surface provides a visual guide to the molecule's electrophilic and nucleophilic centers, which is crucial for understanding intermolecular interactions. uni-muenchen.de

Table 2: Calculated Atomic Charges for Selected Atoms in a this compound Thiosemicarbazone Isomer (OCETSC) This table is interactive. You can sort and filter the data.

| Atom | Mulliken Population Analysis (MPA) Charge | Natural Population Analysis (NPA) Charge |

|---|---|---|

| O(1) | -0.320 | -0.635 |

| N(2) | -0.210 | -0.325 |

| S(1) | 0.052 | 0.045 |

Data sourced from a DFT study on the OCETSC ligand. ekb.eg

Theoretical Spectroscopic Data Prediction

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental results for structural validation. spectroscopyonline.com These predictions include vibrational frequencies (Infrared and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectroscopy).

In the study of this compound isomers, theoretical calculations have been used to analyze their spectral characteristics. For a thiosemicarbazone ligand and its palladium(II) complex, DFT calculations were performed to aid in the interpretation of experimental IR and UV-visible spectra. cu.edu.eg Key vibrational bands, such as those for C=N, N-N, and C=S groups, were assigned based on theoretical predictions. The calculated UV-visible spectra, obtained using time-dependent DFT (TD-DFT), help in understanding the electronic transitions occurring within the molecule. stackexchange.com A strong correlation between the calculated and experimental spectroscopic data provides confident confirmation of the proposed molecular structure. spectroscopyonline.com

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a this compound Thiosemicarbazone Isomer This table is interactive. You can sort and filter the data.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (DFT) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3448 | 3662 | O-H stretching |

| ν(N-H) | 3180 | 3474 | N-H stretching |

| ν(C=N) | 1618 | 1629 | Azomethine stretching |

| ν(C=S) + ν(C=N) | 831 | 827 | Thione and Azomethine stretching combination |

Data sourced from a study on a thiosemicarbazone ligand. cu.edu.eg

Synthetic Methodologies for C16h13n3o2s Isomers and Analogues

Multistep Synthetic Pathways

The construction of complex molecules such as the isomers of C16H13N3O2S often requires a sequence of reactions known as a multistep synthetic pathway. These pathways allow for the gradual assembly of the final molecular architecture from simpler, commercially available starting materials.

Classical organic synthesis provides the foundational reactions for building the carbon and heteroatom frameworks of this compound isomers. These routes typically involve well-established transformations. For instance, the synthesis of a thiazole-containing isomer might begin with the formation of an α-haloketone, followed by a Hantzsch thiazole (B1198619) synthesis. youtube.com An example is the reaction of an α-bromo carbonyl intermediate with a thiourea (B124793) derivative to form a 2-aminothiazole (B372263) ring. vulcanchem.com This core can then be further functionalized in subsequent steps to arrive at the final this compound structure.

Another classical approach involves the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.com This can be a key step in building a portion of the molecule before a subsequent cyclization reaction. Similarly, the Claisen condensation, which joins two esters or an ester and another carbonyl compound, is a fundamental carbon-carbon bond-forming reaction that can be employed. organic-chemistry.org

Cyclization reactions are central to the synthesis of the heterocyclic cores of this compound isomers. The choice of reaction depends on the desired heterocyclic ring.

Imidazole (B134444) Ring Formation: Imidazoles can be synthesized through various methods, including the reaction of α-haloketones with amidines or the cyclization of N-acylated amino ketones with ammonium (B1175870) acetate. organic-chemistry.org Copper-catalyzed [3+2] cycloaddition reactions have also been employed to create multisubstituted imidazoles. organic-chemistry.org More recently, visible-light-promoted radical cyclization has been used to synthesize polycyclic imidazoles. beilstein-journals.org

Pyrazole (B372694) Ring Formation: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.tr The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents. orgsyn.org One-pot syntheses from N-monosubstituted hydrazones and nitro-olefins have also been developed. orgsyn.org

Thiazole Ring Formation: The Hantzsch thiazole synthesis is a widely used method, involving the reaction of an α-haloketone with a thioamide or thiourea. youtube.com This reaction is known for its efficiency and often results in high yields. youtube.com For example, 2-[(2,3-dihydroxybenzylidene) amino]-4-phenyl-1,3-thiazole has been synthesized by the cyclization of 2,3-dihydroxybenzaldehyde (B126233) thiosemicarbazone with phenacyl bromide. indexcopernicus.com

Oxadiazole Ring Formation: 1,3,4-Oxadiazoles can be prepared by the cyclization of 1,2-diacylhydrazines, often using a dehydrating agent. rsc.org Another route involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol, which can be further functionalized. researchgate.net

Triazole Ring Formation: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. encyclopedia.pub This reaction joins a terminal alkyne with an azide (B81097) to form the triazole ring under mild conditions. encyclopedia.pubmdpi.com

Condensation reactions, which form a larger molecule from two smaller ones with the loss of a small molecule like water, are frequently used in the synthesis of this compound precursors and isomers. wikidoc.org

Schiff Base Formation: The reaction between a primary amine and an aldehyde or ketone forms an imine, also known as a Schiff base. rsisinternational.orgwjpsonline.com This reaction is often a key step in elaborating a molecular scaffold. For example, a substituted aniline (B41778) can be condensed with an aldehyde to form a Schiff base that is then incorporated into the final heterocyclic structure. usu.ac.id The reaction is typically reversible and can be catalyzed by either acid or base. rsisinternational.orgwjpsonline.com

Thiourea Condensations: Thiourea and its derivatives are important building blocks, particularly for thiazole synthesis. nanobioletters.com Condensation of a thiourea with an α-haloketone is the basis of the Hantzsch thiazole synthesis. nanobioletters.com These reactions are often carried out at reflux temperature and can produce excellent yields of the desired thiazole derivatives. nanobioletters.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgsigmaaldrich.com In the context of synthesizing this compound isomers, these approaches focus on improving efficiency and reducing environmental impact.

One key principle is the use of safer solvents. matanginicollege.ac.in Water, for example, is an environmentally benign solvent that can be used in some reactions. matanginicollege.ac.in Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and improve yields, often with the use of minimal or no solvent. rsisinternational.orgnanobioletters.com For instance, microwave irradiation has been successfully used for the synthesis of thiadiazole derivatives, resulting in high yields in a short amount of time. nanobioletters.com

The use of catalytic reagents instead of stoichiometric ones is another cornerstone of green chemistry. sigmaaldrich.com Catalysts are used in small amounts and can be recycled, which reduces waste. matanginicollege.ac.in Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are also considered a green approach due to their high atom economy and efficiency. rsc.org

Specific Reaction Conditions and Catalysis

The success of a synthetic route often depends on the precise control of reaction conditions and the appropriate choice of catalyst.

Refluxing is a common technique used in the synthesis of this compound isomers to heat a reaction mixture for an extended period without loss of solvent. solubilityofthings.comrsc.org The reaction is heated to the boiling point of the solvent, and any vapors produced are cooled by a condenser and returned to the reaction flask. libretexts.org This allows for reactions to be carried out at a constant temperature, often leading to higher yields and faster reaction rates. solubilityofthings.com

Many of the condensation and cyclization reactions used to form the heterocyclic cores of this compound isomers are performed under reflux. nanobioletters.com For example, the synthesis of thiazole derivatives via the Hantzsch reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or acetone. vulcanchem.comnanobioletters.com The synthesis of certain spiro compounds has also been achieved by refluxing the reactants in toluene. clockss.org

Use of Oxidizing Agents (e.g., Lead Tetraacetate, Ferric Chloride, Sodium Hypochlorite)

Oxidative cyclization is a powerful tool for the synthesis of nitrogen- and sulfur-containing heterocycles. Various oxidizing agents are employed to facilitate the intramolecular formation of rings from acyclic precursors like thiosemicarbazones and acylhydrazones.

Lead Tetraacetate (LTA): LTA is effective for the oxidative cyclization of ketone semicarbazones. The reaction proceeds through an initial cyclization to form presumed 2-imino-Δ³-1,3,4-oxadiazoline intermediates, which are then hydrolyzed in situ to yield 5,5-disubstituted-Δ³-1,3,4-oxadiazolin-2-ones. cdnsciencepub.com This method provides a convenient route to oxadiazolinone scaffolds from readily available ketone semicarbazones. cdnsciencepub.com

Ferric Chloride (FeCl₃): Ferric chloride is a commonly used oxidant for converting thiosemicarbazones into 1,3,4-thiadiazole (B1197879) derivatives. ingentaconnect.comnih.govsbq.org.br The reaction mechanism is believed to involve the metal cation acting as a Lewis acid, attacking the imine-like nitrogen atom of the thiosemicarbazone, which induces cyclization. arkat-usa.org For instance, the oxidative cyclization of D-fructose thiosemicarbazones using a 10% ethanolic ferric chloride solution yields 2-amino-5-substituted-1,3,4-thiadiazoles, albeit sometimes accompanied by C-C bond cleavage of the sugar backbone. ingentaconnect.comnih.gov This method has also been applied to the oxidation of ethylene (B1197577) di(aldehyde thiosemicarbazones). cdnsciencepub.com

Sodium Hypochlorite (B82951) (NaOCl): Sodium hypochlorite serves as a simple and effective reagent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. osi.lvx-mol.net The process involves the in situ generation of N-acylhydrazones from the reaction of hydrazides and aldehydes, followed by NaOCl-mediated oxidative cyclization. osi.lvx-mol.net This approach is applicable to both aliphatic and aromatic hydrazides and aldehydes, providing a versatile route to a range of oxadiazole structures. osi.lv NaOCl is also used to generate nitrile oxides from aryl oximes for subsequent 1,3-dipolar cycloaddition reactions. nih.gov While it can be used to oxidize semicarbazones, this method has been noted for sometimes providing low yields. google.com

Table 1: Application of Oxidizing Agents in Heterocycle Synthesis

| Oxidizing Agent | Precursor | Resulting Scaffold | Reference(s) |

| Lead Tetraacetate | Ketone Semicarbazones | Δ³-1,3,4-Oxadiazolin-2-ones | cdnsciencepub.com |

| Ferric Chloride | Thiosemicarbazones | 1,3,4-Thiadiazoles | ingentaconnect.comnih.govsbq.org.brarkat-usa.org |

| Sodium Hypochlorite | N-Acylhydrazones | 1,3,4-Oxadiazoles | osi.lvx-mol.net |

| Sodium Hypochlorite | Aryl Oximes | Nitrile Oxides (for cycloaddition) | nih.gov |

Metal-Based Catalysis (e.g., Copper Sulfate (B86663) for Click Chemistry, Palladium Complexes)

Metal catalysts are indispensable in modern organic synthesis for their ability to forge complex bonds with high efficiency and selectivity, enabling the construction of intricate heterocyclic systems.

Copper Sulfate for Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a premier method for synthesizing 1,4-disubstituted-1,2,3-triazoles. organic-chemistry.org Copper(II) sulfate (CuSO₄·5H₂O), in conjunction with a reducing agent like sodium ascorbate, is a common and inexpensive catalytic system that generates the active Cu(I) species in situ. scielo.brbeilstein-journals.orgnsf.gov This reaction is highly reliable, proceeds under mild, often aqueous conditions, and tolerates a wide array of functional groups, making it a powerful tool for linking different molecular fragments via a stable triazole bridge. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org The versatility of this method has been demonstrated in the synthesis of numerous complex molecules, including porphyrin-triazole conjugates. beilstein-journals.org

Palladium Complexes: Palladium catalysts are extensively used for C-C and C-S bond formation, which are crucial steps in the synthesis of various benzofused heterocycles.

Benzothiazole (B30560) Synthesis: Palladium complexes, such as those derived from Pd₂(dba)₃ with ligands like Xantphos, catalyze the cross-coupling of 2-bromoanilides with thiol surrogates. organic-chemistry.org This is followed by deprotection and intramolecular condensation to furnish the benzothiazole ring. organic-chemistry.org This strategy is highly versatile and tolerates numerous functional groups. organic-chemistry.org Additionally, palladium-catalyzed Suzuki cross-coupling reactions are employed to introduce aryl groups onto the benzothiazole scaffold, for example, by coupling 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids to yield 2-amino-6-arylbenzothiazoles. nih.gov Palladium catalysis also enables oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles. rsc.orgresearchgate.net

Table 2: Examples of Metal-Based Catalysis in Heterocycle Synthesis

| Catalyst System | Reaction Type | Target Scaffold | Key Features | Reference(s) |

| CuSO₄ / Sodium Ascorbate | Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazoles | High yield, mild conditions, wide functional group tolerance. | scielo.brbeilstein-journals.orgnsf.govorganic-chemistry.org |

| Pd₂(dba)₃ / Xantphos | Thiol Cross-Coupling | Benzothiazoles | Forms C-S bonds efficiently from 2-bromoanilides. | organic-chemistry.org |

| Pd(PPh₃)₄ | Suzuki Cross-Coupling | Aryl-substituted Benzothiazoles | Couples boronic acids to halogenated benzothiazoles. | nih.gov |

| Pd(OAc)₂ | Oxidative C-H/C-H Coupling | Thiazole-substituted Benzothiazoles | Direct coupling of two heterocycles. | rsc.orgresearchgate.net |

Synthesis of Structural Analogues and Derivatives of this compound

The molecular formula this compound can be represented by a multitude of structural isomers and analogues built upon various heterocyclic cores. Synthetic methodologies for these scaffolds are well-established.

Imidazole and Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocycles. A primary synthetic route involves the condensation of o-phenylenediamines with carbonyl compounds.

Condensation with Aldehydes: A widely used one-pot method involves reacting an o-phenylenediamine (B120857) with a variety of aldehydes. nih.govijariie.comsemanticscholar.org This reaction can be catalyzed by numerous reagents, including Lewis acids like lanthanum chloride and titanium tetrachloride, or facilitated by an oxidizing agent. nih.govrsc.org The process often involves the initial formation of a Schiff base, which then undergoes oxidative cyclodehydrogenation. nih.gov Using D-glucose as a renewable C1 synthon in the presence of an acid catalyst like TsOH is an environmentally benign approach. organic-chemistry.org

Condensation with Carboxylic Acids: The reaction of o-phenylenediamines with carboxylic acids, often under acidic conditions and at elevated temperatures, is another classic method for preparing 2-substituted benzimidazoles. ijariie.comsemanticscholar.org

Thiazole and Benzothiazole Scaffolds

Thiazole and benzothiazole rings are key components in many bioactive molecules.

Hantzsch Thiazole Synthesis: This classic method involves the condensation of α-haloketones with a thioamide to form the thiazole ring. It remains a fundamental approach for constructing substituted thiazole systems.

Benzothiazole Synthesis from 2-Aminothiophenol (B119425): The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various carbonyl-containing compounds. ekb.eg This includes reactions with aldehydes, carboxylic acids, or acyl chlorides. tandfonline.comtandfonline.com The reaction with aldehydes, for instance, typically proceeds via nucleophilic attack of the thiol on the carbonyl group, followed by cyclization and subsequent oxidation to form the aromatic benzothiazole ring. ekb.eg This condensation can be promoted by various catalysts or reagents, including simple acids or even performed under catalyst-free conditions in specific solvent systems. tandfonline.comorganic-chemistry.org Microwave-assisted, solvent-free condensation of 2-aminothiophenol with fatty acids also provides an efficient route. ajol.info

Pyrazolidine (B1218672) and Pyrazolothiazolone Scaffolds

Pyrazolidine-containing structures can be synthesized through several routes.

Synthesis of Pyrazolidines: One approach involves the reaction of benzilic acid hydrazide with reagents like diethyl malonate to form pyrazolidine derivatives. researchgate.netijrrr.com Another strategy is the highly regioselective and diastereoselective reduction of 2-pyrazolines, which can be prepared from the intramolecular Michael addition of α,β-unsaturated hydrazones. acs.org Novel pyrazolidine-3,5-diones can be synthesized via multicomponent reactions catalyzed by agents like Mg(II) acetylacetonate (B107027) in water. researchgate.netnih.gov

Synthesis of Pyrazolothiazolones: The synthesis of fused systems like pyrazolothiazolones typically involves multi-step sequences, starting with the construction of a substituted pyrazole or pyrazolone (B3327878) ring followed by annulation of the thiazole ring.

Triazole and Oxadiazole Scaffolds

1,2,4-Triazoles and 1,3,4-Oxadiazoles are five-membered heterocycles that are common structural motifs.

1,2,4-Triazole Synthesis: A common pathway to 4,5-disubstituted-1,2,4-triazole-3-thiones is the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides. dergipark.org.trresearchgate.net These thiosemicarbazide (B42300) precursors are typically formed by reacting a hydrazide with an isothiocyanate. dergipark.org.trresearchgate.net The subsequent cyclization in a basic medium, such as aqueous sodium hydroxide, followed by acidification, yields the triazole-thione ring system. dergipark.org.trorgsyn.org

1,3,4-Oxadiazole Synthesis: The most direct route to 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of 1,2-diacylhydrazines, which can be formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative. mdpi.comresearchgate.net Alternatively, oxidative cyclization of N-acylhydrazones, which are the condensation products of hydrazides and aldehydes, is a powerful method. mdpi.comorganic-chemistry.org Various oxidants can be used, including iodine, potassium permanganate, and N-bromosuccinimide. mdpi.comresearchgate.nettandfonline.com Visible-light-mediated photocatalytic oxidative heterocyclization of semicarbazones using catalysts like eosin (B541160) Y also provides an efficient and green pathway to 2-amino-1,3,4-oxadiazoles. organic-chemistry.orgthieme-connect.comresearchgate.net

Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine scaffolds often involves the cyclization of intermediates derived from chalcones. A common method is the reaction of chalcones with urea, thiourea, or guanidine (B92328) in a basic medium. ajrconline.orgijres.org For instance, a chalcone (B49325) can be prepared via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base like ethanolic potassium hydroxide. ijres.org The resulting α,β-unsaturated ketone (chalcone) can then be reacted with thiourea in the presence of a base to yield a pyrimidine-2-thiol (B7767146) derivative. journaljpri.com

One plausible route to a this compound pyrimidine derivative could start from a chalcone bearing a nitro group and a suitable substituent. For example, the condensation of p-aminoacetophenone with p-nitrobenzaldehyde can produce a chalcone which, upon reaction with various aromatic aldehydes, yields Schiff bases. ajrconline.org These chalcone-based Schiff bases can then be cyclized with thiourea in ethanolic base to afford the desired pyrimidine derivatives. ajrconline.org Another approach involves the synthesis of thiazole-linked chalcones, which can then be cyclized to form pyrimidine analogues. researchgate.net

Table 1: General Synthetic Approaches for Pyrimidine Scaffolds

| Starting Materials | Key Reactions | Catalyst/Reagent | Resulting Scaffold |

| Substituted benzaldehyde, Acetophenone | Claisen-Schmidt condensation | Ethanolic KOH | Chalcone |

| Chalcone, Thiourea | Cyclization | Ethanolic base | Pyrimidine-2-thiol |

| Chalcone Schiff base, Thiourea | Cyclization | Ethanolic base | Substituted Pyrimidine |

| 4-(trifluoro)thiobenzamide, Ethyl 2-chloroacetate | Hantzsch thiazole synthesis | - | Thiazole intermediate |

| Thiazole aldehyde, Substituted acetophenone | Claisen-Schmidt condensation | Base | Thiazole-linked chalcone |

| Thiazole-linked chalcone, Urea/Thiourea | Cyclization | Base | Thiazole-linked pyrimidine |

Isatin (B1672199) and Thiosemicarbazone Conjugates

Isatin and its derivatives are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The conjugation of isatin with thiosemicarbazones has been a subject of significant interest. The general synthesis of isatin-β-thiosemicarbazones is a straightforward condensation reaction between isatin or a substituted isatin and a thiosemicarbazide derivative. researchgate.net This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid, such as acetic acid. univpm.it

While a specific compound with the formula this compound was not explicitly found, a closely related analogue, (E)-2-(1-(benzyl)-5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (C16H13ClN4OS), has been synthesized and characterized. nih.gov The synthesis involved the condensation of N-benzyl-5-chloroisatin with thiosemicarbazide. nih.gov This methodology can be adapted to produce various analogues by modifying the substituents on the isatin ring and the thiosemicarbazide moiety. For instance, starting with an appropriately substituted isatin and thiosemicarbazide could potentially yield a this compound isomer.

The synthesis of the required substituted isatins can be achieved through various named reactions, such as the Sandmeyer, Stolle, or Gassman syntheses. nih.govmdpi.com The thiosemicarbazide precursors can also be synthesized from corresponding isothiocyanates and hydrazine.

Table 2: Synthesis of Isatin-Thiosemicarbazone Derivatives

| Isatin Precursor | Thiosemicarbazide Precursor | Reaction Conditions | Product Type |

| Isatin | Thiosemicarbazide | Ethanol, Acetic acid, Reflux | Isatin-3-thiosemicarbazone |

| Substituted Isatin | 4-Aryl-3-thiosemicarbazide | Hot Ethanol, Acetic acid | N4-Aryl isatin-3-thiosemicarbazone |

| N-Alkyl Isatin | Semicarbazide/Thio-semicarbazide | Ethanol, Acetic acid | N-Alkyl isatin semicarbazone/thiosemicarbazone journaljpri.com |

Xanthone (B1684191) Derivatives

A specific isomer with the molecular formula this compound has been identified within the xanthone class of compounds: 2-(2-(9H-xanthen-9-yl)hydrazinyl)thiazol-5(4H)-one (L5) . nih.govdiva-portal.orgresearchgate.net The synthesis of this and related xanthone derivatives originates from xanthydrol (9H-xanthen-9-ol). researchgate.netdergipark.org.trresearchgate.net

The synthetic pathway for L5 involves a multi-step process. Initially, xanthydrol is reacted with thiosemicarbazide. diva-portal.orgbeilstein-journals.orgcardiff.ac.uk The resulting intermediate, a thiosemicarbazide derivative of xanthydrol, is then reacted with an α-haloketone to construct the thiazolone ring. diva-portal.orgdergipark.org.trbeilstein-journals.orgcardiff.ac.uk This cyclization reaction is a common method for forming thiazole and thiazolone rings.

Table 3: Synthetic Details for 2-(2-(9H-xanthen-9-yl)hydrazinyl)thiazol-5(4H)-one (L5)

| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Product |

| Xanthydrol | Thiosemicarbazide | (9H-xanthen-9-yl)thiosemicarbazide | α-halo-ketone/ester | 2-(2-(9H-xanthen-9-yl)hydrazinyl)thiazol-5(4H)-one (L5) |

Characterization of the synthesized xanthone derivatives is typically performed using techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (¹H and ¹³C NMR). nih.govdiva-portal.org

Imidazothiazole Derivatives

The imidazo[2,1-b]thiazole (B1210989) scaffold is a prominent heterocyclic system. Various synthetic methodologies have been developed for its construction, often starting from 2-aminothiazole derivatives. dergipark.org.tr A common approach involves the reaction of a 2-aminothiazole with an α-halocarbonyl compound. nih.gov

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a one-pot synthesis of imidazo[2,1-b]thiazoles. mdpi.com This reaction can involve a 2-aminothiazole, an aldehyde (like 3-formylchromone), and an isocyanide in a suitable solvent. mdpi.com Another versatile method is the Claisen-Schmidt condensation to produce imidazo[2,1-b]thiazole-chalcone derivatives, which can serve as precursors for further modifications. researchgate.net

To synthesize an imidazothiazole derivative with the formula this compound, one could envision a pathway starting from a suitably substituted 2-aminothiazole. For example, reacting a 2-aminothiazole bearing a portion of the final molecule with an appropriate α-haloketone or engaging it in a multicomponent reaction with reactants that contribute the remaining atoms of the target formula could lead to the desired product. New N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides, for instance, were synthesized by reacting 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide with various aromatic aldehydes. dergipark.org.tr

Table 4: General Synthetic Strategies for Imidazo[2,1-b]thiazoles

| Starting Materials | Reaction Type | Key Features |

| 2-Aminothiazole, α-Haloketone | Condensation/Cyclization | Forms the imidazole ring fused to the thiazole. |

| 2-Aminothiazole, Aldehyde, Isocyanide | Groebke–Blackburn–Bienaymé Reaction | One-pot, multicomponent synthesis. |

| Imidazo[2,1-b]thiazole-3-carboxaldehyde, Acetyl ketone | Claisen-Schmidt Condensation | Forms chalcone derivatives for further elaboration. researchgate.net |

| 2-Aminothiazole, α-bromo-ketone | Reflux in acetone | Synthesis of substituted imidazo[2,1-b]thiazoles. cardiff.ac.uk |

Pyrazolobenzothiazine Derivatives

The synthesis of pyrazolobenzothiazine scaffolds typically involves the construction of a pyrazole ring fused to a benzothiazine core. A general strategy for creating pyrazolo-1,2-benzothiazines starts with saccharine sodium. beilstein-journals.org The nitrogen of saccharine is first esterified, followed by a ring-expansion reaction to form a benzothiazine backbone. beilstein-journals.org This benzothiazine-3-carboxylate intermediate is then reacted with hydrazine monohydrate to form the fused pyrazole ring, resulting in a pyrazolobenzothiazine structure. beilstein-journals.orgbeilstein-journals.org

Further functionalization, such as N-alkylation of the pyrazole ring, can be achieved by reacting the pyrazolobenzothiazine with alkylating agents in the presence of a base. beilstein-journals.org The regioselectivity of this alkylation can often be controlled by the reaction conditions. beilstein-journals.org

For pyrazolo[4,3-c] beilstein-journals.orgCurrent time information in Bangalore, IN.benzothiazine 5,5-dioxide derivatives, a regioselective condensation reaction between a suitable benzothiazine intermediate and a substituted hydrazine, such as p-nitrophenyl hydrazine, in a solvent like DMF at elevated temperatures has been reported. univpm.it

To obtain a this compound derivative, one would need to start with appropriately substituted benzothiazine precursors and hydrazine reagents that together provide the correct atomic composition.

Table 5: Synthetic Approaches to Pyrazolobenzothiazines

| Core Scaffold | Synthetic Strategy | Key Intermediates |

| Pyrazolo-1,2-benzothiazine | Ring expansion of saccharine derivative followed by pyrazole formation. | Benzothiazine-3-carboxylate. beilstein-journals.orgbeilstein-journals.org |

| Pyrazolo[4,3-c] beilstein-journals.orgCurrent time information in Bangalore, IN.benzothiazine | Regioselective condensation. | Substituted benzothiazine and substituted hydrazine. univpm.it |

| Pyrazolo[4,3-e] researchgate.netbeilstein-journals.orgCurrent time information in Bangalore, IN.triazine | Chlorosulfonation followed by N-sulfonation and reaction with sodium azide. | Benzenesulfonyl chloride, sulphonamide intermediates. nih.gov |

Reactivity Profiles and Mechanistic Investigations of C16h13n3o2s

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. wikipedia.orgbyjus.com In the context of C16H13N3O2S isomers, these reactions can occur at saturated carbon centers or, more significantly, on the heterocyclic rings.

The reactivity towards nucleophilic substitution is highly dependent on the nature of the heterocyclic core. For isomers containing a thiazole (B1198619) ring, the C2 position is notably electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. pharmaguideline.com This makes the C2 position susceptible to attack by strong nucleophiles. pharmaguideline.com If a halogen atom is present at the C2, C4, or C5 positions of the thiazole ring, it can be displaced by a nucleophile. pharmaguideline.com The reaction is facilitated if the ring nitrogen is quaternized, which further increases the acidity of the C2-hydrogen and activates the ring for nucleophilic attack. pharmaguideline.com

The two primary mechanisms for nucleophilic substitution at a saturated carbon are SN1 and SN2. ucsb.edu An SN1 reaction proceeds through a two-step mechanism involving a carbocation intermediate, while an SN2 reaction is a single-step, concerted process. ucsb.eduyoutube.com The preferred pathway is determined by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. ucsb.edu For a hypothetical this compound isomer with a chiral alkyl side chain, an SN2 reaction would proceed with an inversion of stereochemistry, whereas an SN1 reaction would likely lead to a racemic mixture of products. wikipedia.orgyoutube.com

| Position on Thiazole Ring | Susceptibility to Nucleophilic Attack | Activating Factors |

| C2 | High | Electron-deficient nature; presence of a good leaving group. pharmaguideline.com |

| C4 | Moderate | Requires activation or a strong nucleophile. pharmaguideline.com |

| C5 | Low | Generally electron-rich, less favorable for nucleophilic attack. pharmaguideline.com |

Oxidation Reactions (e.g., Thiol Oxidation)

The presence of heteroatoms, particularly sulfur and nitrogen, provides reactive sites for oxidation within this compound isomers. The sulfur atom, whether part of a thiazole ring or a side chain (like a methylsulfanyl group), is readily oxidized. wikipedia.org

Common oxidizing agents can convert the sulfur in a thiazole ring to a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org Similarly, a thiol or thioether side chain can be oxidized. The nitrogen atoms within the heterocyclic systems can also undergo oxidation to form the corresponding aromatic N-oxides, with reagents such as meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid. wikipedia.org

Quantum chemical studies on thiazole-containing drugs indicate that metabolic oxidation, catalyzed by cytochrome P450 enzymes, can occur at several sites. uni-duesseldorf.de The potential sites of metabolism (SOM) include epoxidation of the C=C bond, S-oxidation, and N-oxidation. uni-duesseldorf.de These oxidative transformations can lead to the formation of reactive metabolites. uni-duesseldorf.de

| Functional Group | Oxidizing Agent | Typical Product(s) |

| Thiazole Sulfur | mCPBA | Thiazole sulfoxide/sulfone wikipedia.org |

| Heterocyclic Nitrogen | mCPBA, Hypofluorous acid | Aromatic N-oxide wikipedia.org |

| Thioether (-S-CH₃) | Peroxy acids | Sulfoxide, Sulfone |

| Thiazole C=C bond | Cytochrome P450 | Epoxide uni-duesseldorf.de |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems, wherein an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org this compound isomers typically contain one or more aromatic or heteroaromatic rings that can undergo such reactions. The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

The rate and regioselectivity (the position of substitution) of the reaction are strongly influenced by the substituents already present on the ring. wikipedia.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho/para-directing or meta-directing.

For isomers containing a phenyl ring, the nature of the attached heterocyclic system will govern the substitution pattern. Heteroaromatic rings themselves can also undergo electrophilic substitution. Five-membered heterocycles like pyrroles, furans, and thiophenes are generally more reactive than benzene (B151609) towards electrophiles because the heteroatom can stabilize the cationic intermediate through resonance. wikipedia.org In the case of a thiazole ring, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich. pharmaguideline.com If the C5 position is already substituted, attack may occur at the C4 position, but nitration and sulfonation are common examples that favor the C5 position. pharmaguideline.com

Key electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

| Reaction | Typical Reagents | Electrophile |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ youtube.com |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (SO₃ + H₂SO₄) | SO₃ youtube.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) masterorganicchemistry.com |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ (Acylium ion) masterorganicchemistry.com |

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are processes in which a single molecule containing two reactive functional groups reacts to form a cyclic product. These reactions are crucial in the synthesis of complex heterocyclic systems, including those that may be isomeric with this compound. The success of an intramolecular reaction versus an intermolecular polymerization is often dependent on reaction conditions, such as concentration; high-dilution conditions favor intramolecular processes. masterorganicchemistry.com The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored. masterorganicchemistry.com

For example, a plausible this compound precursor could undergo an acid-catalyzed intramolecular cyclization. A proposed mechanism for the synthesis of thiadiazine 1-oxides involves the acid-catalyzed hydrolysis of an N-cyano sulfoximine (B86345) to an NH-sulfoximine, which then undergoes intramolecular cyclocondensation to yield the final heterocyclic product. nih.gov Similarly, palladium-catalyzed intramolecular reactions, such as the Heck reaction or Larock indole (B1671886) synthesis, are powerful methods for constructing fused tricyclic indole skeletons and other complex ring systems. encyclopedia.pub These strategies highlight the potential for this compound isomers or their precursors to undergo designed cyclization events to build molecular complexity.

Theoretical Reaction Mechanism Studies (e.g., Ionic Mechanisms)

Theoretical and computational chemistry provides powerful tools for investigating reaction mechanisms, elucidating transition states, and predicting reactivity. mdpi.com Methods like Density Functional Theory (DFT) are widely used to study the intricate details of reaction pathways, including those involving ionic intermediates. frontiersin.org

For reactions involving this compound and related heterocycles, theoretical studies can:

Calculate energy barriers: Determine the activation energy for different potential reaction pathways, helping to predict the most likely mechanism. For instance, calculations can compare the energy barriers for competing SN1 versus SN2 pathways or predict the regioselectivity in electrophilic aromatic substitution.

Model transition state structures: Visualize the geometry of the highest-energy point along the reaction coordinate, providing insight into the steric and electronic factors that control the reaction.

Analyze molecular orbitals: Examine the frontier molecular orbitals (HOMO and LUMO) to understand nucleophilic and electrophilic sites within the molecule.

Elucidate complex mechanisms: In multi-step reactions like intramolecular cyclizations or thermal decompositions, computational studies can map out the entire reaction profile, identifying intermediates and transition states that may be too transient to observe experimentally. mdpi.com

For example, a theoretical study on the thermal decomposition of a pyrazoline derivative explored different molecular mechanisms in solution versus the melted state, explaining the observed product distribution through the framework of Molecular Electron Density Theory (MEDT). mdpi.com Similarly, DFT calculations have been used to explore the mechanisms of cycloaddition reactions involving zwitterionic palladium intermediates. mdpi.com Such computational approaches are invaluable for understanding the nuanced reactivity of complex molecules like the isomers of this compound.

Computational and Theoretical Chemistry Studies of C16h13n3o2s

Advanced Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of C16H13N3O2S and its related structures. These methods solve the Schrödinger equation to describe the electronic structure, energy, and properties of chemical systems. researchgate.net

Basis Set Selection and Functional Application in DFT

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice. scielo.org.mx This functional combines the strengths of both Hartree-Fock theory and density functional approximations.

Researchers have employed various basis sets in conjunction with the B3LYP functional to study different isomers of this compound. The selection of a basis set determines the mathematical functions used to represent the electronic wavefunctions.

B3LYP/6-311G(d,p): This combination has been utilized for quantum mechanics calculations to confirm the structure of reaction products and validate spectral analysis data. scielo.org.mx The 6-311G(d,p) is a triple-zeta basis set that provides a flexible description of the electron distribution and includes polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for non-spherical electron density.

B3LYP/6-31G(++)d,p: This basis set was used for theoretical conformational structure analyses of a coumarinyl thiosemicarbazone derivative and its La(III) complex. ekb.eg The "++" indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing systems with lone pairs or anions.

B3LYP/6-311G : A study on benzothiazolyl-coumarin hybrids used this level of theory to optimize the quantum mechanical calculations of geometrical characteristics and energy. researchgate.net

The combination of the B3LYP functional with Pople-style basis sets like 6-31G or 6-311G, often augmented with polarization and diffuse functions, is considered a reliable method for obtaining accurate results for such organic systems within a reasonable computational timeframe. scielo.org.mx

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G(d,p) | Structural confirmation and spectral validation | scielo.org.mx |

| B3LYP | 6-31G(++)d,p | Conformational structure analysis | ekb.eg |

| B3LYP | 6-311G** | Optimization of geometrical characteristics and energy | researchgate.net |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and polarizability.

For a series of novel fluorescent benzothiazolyl-coumarin hybrids, including a this compound isomer, a small HOMO-LUMO energy gap was reported. researchgate.net A smaller energy gap suggests that the molecule can be easily polarized and implies a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This characteristic is often associated with enhanced nonlinear optical properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand the electronic transitions and absorption properties of molecules, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool. This method is used to calculate the excited state properties and simulate electronic spectra.

In a study of benzothiazolyl-coumarin hybrids, the TD-DFT/PCM B3LYP approach was employed to investigate the genesis of their electronic spectra. researchgate.net The use of the Polarizable Continuum Model (PCM) indicates that the calculations were performed considering the effects of a solvent, which provides a more realistic simulation of the conditions under which experimental spectra are often measured. This approach allows for the theoretical prediction of absorption wavelengths (λmax) and their correlation with electronic transitions between molecular orbitals.

Nonlinear Optical Properties (NLO) Calculations

Molecules with specific electronic characteristics, such as a high degree of conjugation and a small HOMO-LUMO gap, may exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics.

Computational studies have predicted that certain derivatives with the formula this compound possess NLO properties. researchgate.net The small HOMO-LUMO gap and the resultant ease of polarization under an external electric field are key indicators of potential NLO activity. researchgate.net DFT calculations are commonly used to compute the first hyperpolarizability (β), a key tensor that quantifies the second-order NLO response of a molecule.

Charge Distribution Analysis (Mulliken Population Analysis, Natural Population Analysis)

Understanding the distribution of electronic charge within a molecule is crucial for interpreting its reactivity, intermolecular interactions, and electrostatic potential. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods used to calculate the partial atomic charges from quantum mechanical calculations.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used in drug discovery to understand the binding mechanisms and to screen for potential therapeutic agents. Various isomers of this compound have been investigated as ligands for different biological targets.

Antimicrobial Targets: A study on benzothiazole (B30560) derivatives identified compounds with the formula this compound as potential antimicrobial agents targeting the Dihydropteroate (B1496061) Synthase (DHPS) enzyme. researchgate.net Docking studies revealed that active compounds interact with the amino acid residue Lys220 within the p-aminobenzoic acid (PABA) pocket of the enzyme. researchgate.net Another study investigated a coumarinyl thiosemicarbazone derivative against the ATP binding sites of the 3GEY transferase enzyme, a bacterial protein. ekb.eg Furthermore, interactions with glucosamine-6-phosphate synthase have also been explored. cu.edu.eg A 1,3-thiazine derivative was docked into the active site of IspE kinase (PDB ID: 2V34), showing stabilization through five hydrogen bonds. academie-sciences.fr

Anticancer Targets: In the search for anticancer agents, a thiazolidin-4-one derivative (this compound) was docked against Polo-like kinase 1 (PLK1, PDB ID: 2rku). tbzmed.ac.ir The docking results showed a good correlation with experimental anticancer activity against the MCF-7 breast cancer cell line and suggested that the compound's activity may be due to the inhibition of PLK1. tbzmed.ac.ir Another study performed docking on the colon cancer target cyclin-dependent kinase-2. cu.edu.eg

Anti-inflammatory Targets: To predict anti-inflammatory activity, pyrimidine-2-thiol (B7767146) derivatives were docked into the active sites of cyclooxygenase-1 (COX-1, PDB ID: 3KK6) and cyclooxygenase-2 (COX-2, PDB ID: 5IKR). ashdin.com

Antiviral Targets: A benzothiazolyl-coumarin hybrid was evaluated as a potential inhibitor of the human coronavirus nucleocapsid protein Nl63 (PDB ID: 5epw) through molecular docking, showing promising binding interactions. researchgate.net

The following table summarizes the molecular docking studies performed on various isomers of this compound, highlighting the diversity of biological targets investigated.

| Compound Class | Biological Target | PDB ID | Key Interactions/Findings | Reference |

| Benzothiazole derivative | Dihydropteroate Synthase (DHPS) | Not Specified | Interaction with Lys220 in the PABA pocket | researchgate.net |

| Coumarinyl thiosemicarbazone | ATP binding sites of transferase enzyme | 3GEY | Simulation of binding model | ekb.eg |

| Thiazolidin-4-one | Polo-like kinase 1 (PLK1) | 2rku | Hydrophobic bonding; good correlation with anticancer activity | tbzmed.ac.ir |

| 1,3-Thiazine | IspE kinase | 2V34 | Stabilized by five hydrogen bonds | academie-sciences.fr |

| Pyrimidine-2-thiol | Cyclooxygenase-1 (COX-1) | 3KK6 | Prediction of anti-inflammatory activity | ashdin.com |

| Pyrimidine-2-thiol | Cyclooxygenase-2 (COX-2) | 5IKR | Prediction of anti-inflammatory activity | ashdin.com |

| Coumarinyl thiosemicarbazone | Cyclin-dependent kinase-2 | Not Specified | Understanding cytotoxic modes of action | cu.edu.eg |

| Benzothiazolyl-coumarin hybrid | Human coronavirus nucleocapsid protein | 5epw | Promising binding as a potential anti-COVID-19 agent | researchgate.net |

Prediction of Binding Models and Active Site Interactions

Molecular docking simulations are a primary tool used to predict how this compound might bind to the active sites of proteins. gsconlinepress.commdpi.com These computational techniques help visualize the interactions between the ligand (this compound) and the amino acid residues within the binding pocket of a target protein. bioinformation.net The process involves generating multiple possible conformations of the ligand within the active site and scoring them based on their predicted binding affinity. gsconlinepress.com

In studies involving derivatives of a similar scaffold, the thiazole (B1198619) and bipyridine moieties were identified as significant contributors to biological activity, enhancing cell membrane penetration and interaction with intracellular pathways. For instance, in the context of inhibiting Gram-negative bacteria, derivatives of 1,3-thiazine, which shares structural similarities, were shown to interact with key residues like Gly90, Ala91, Gly92, and Gly95 in the active site of IspE kinase through hydrogen bonds. academie-sciences.fr The identification of these specific interactions is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. mdpi.com The three-dimensional arrangement of the active site directly influences the protein's activity, making the study of these interactions fundamental. gsconlinepress.com

Theoretical Evaluation of Binding Affinities

The theoretical evaluation of binding affinities provides a quantitative measure of the strength of the interaction between this compound and its potential biological targets. nih.gov This is often expressed as a binding affinity value (e.g., in kcal/mol), which is calculated using scoring functions within molecular docking software. frontiersin.org These calculations consider various factors, including electrostatic interactions, van der Waals forces, and the energy required for conformational changes upon binding. nih.gov

Accurately predicting binding affinity is a significant challenge in computational chemistry, as it involves complex phenomena such as protein and ligand deformation, the role of water molecules, and changes in entropy. nih.govmdpi.com Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) are employed to refine these predictions. nih.gov Quantum mechanical (QM) methods are also increasingly being used to achieve higher accuracy in these calculations. lu.se In one study, the binding affinity of a related compound was determined to be -10.6 kcal/mol, indicating a strong interaction with its target. gsconlinepress.com The ultimate goal of these theoretical evaluations is to prioritize compounds for further experimental testing. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In silico ADME prediction and drug-likeness assessment are critical steps in evaluating the therapeutic potential of this compound. phcogj.comjaptronline.com These computational models predict how the compound will behave in the human body, which helps to identify potential liabilities early in the drug discovery process. researchgate.net

ADME Prediction: ADME properties are estimated using various computational tools. japtronline.commdpi.com These tools predict parameters such as:

Absorption: Evaluates gastrointestinal absorption and permeability across the blood-brain barrier. mdpi.com

Distribution: Predicts how the compound will distribute throughout the body's tissues. japtronline.com

Metabolism: Identifies potential interactions with metabolic enzymes like cytochrome P450 isoforms. sciensage.info

Excretion: Estimates how the compound will be eliminated from the body.

Drug-Likeness Assessment: Drug-likeness is assessed based on several physicochemical properties and established rules, such as Lipinski's Rule of Five. frontiersin.orgsciensage.info This rule considers factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org Compounds that adhere to these rules are more likely to be orally bioavailable. frontiersin.org A "bioavailability radar" can provide a quick visual assessment of a molecule's drug-likeness by plotting properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. researchgate.netsciensage.info For a xanthone (B1684191) derivative with the formula this compound, designated as L5, it was found to obey the Pfizer filter for drug-likeness. frontiersin.org

Table 1: Predicted ADME and Drug-Likeness Properties for a this compound Analog (L5)

| Property | Predicted Value/Status | Reference |

|---|---|---|

| Drug-Likeness | ||

| Pfizer Filter | Obeys | frontiersin.org |

| Toxicity | ||

| Hepatotoxicity | Predicted hepatotoxic potential | frontiersin.orgresearchgate.net |

This table is based on data for the xanthone derivative L5, which has the same molecular formula as the subject compound.

Prediction of Biological Targets (e.g., Kinases, Efflux Pumps)

Computational methods are employed to predict the likely biological targets of this compound. nih.govfrontiersin.org This "target fishing" or "target prediction" is often based on the structural similarity of the compound to known active molecules in large databases. frontiersin.orgmdpi.com

Kinases: For a xanthone derivative with the formula this compound (L5), kinases were predicted to be major targets. frontiersin.orgresearchgate.net Specific kinases identified included Haspin, WEE2, and PIM3. researchgate.net Protein kinases are crucial regulators of cellular processes, and their abnormal activity is often linked to diseases like cancer, making them important therapeutic targets. frontiersin.org The compound was also predicted to interact with the mitogen-activated protein kinase 1 (MAPK1), which was identified as a central gene in the target kinase network. researchgate.net

Efflux Pumps: Efflux pumps are proteins that can expel drugs from cells, leading to multidrug resistance in bacteria and cancer cells. nih.govnih.gov Inhibiting these pumps is a promising strategy to overcome resistance. nih.govucl.ac.be While direct prediction of this compound as an efflux pump inhibitor was not found in the provided context, the potential for a molecule to be a substrate for efflux pumps like P-glycoprotein (P-gp) is often assessed during in silico ADME studies. sciensage.info For example, some compounds are evaluated for their ability to potentiate the effects of existing antibiotics by inhibiting efflux pumps. nih.gov

Table 2: Predicted Biological Targets for a this compound Analog (L5)

| Target Class | Specific Predicted Targets | Reference |

|---|---|---|

| Kinases | Haspin, WEE2, PIM3, Mitogen-activated protein kinase 1 (MAPK1) | frontiersin.orgresearchgate.net |

This table is based on data for the xanthone derivative L5, which has the same molecular formula as the subject compound.

Structure Activity Relationship Sar Studies of C16h13n3o2s and Its Derivatives in Vitro and Non Clinical Models

Biological Activities Explored

Antimicrobial and Antifungal Activity

No studies reporting the antimicrobial or antifungal activity of C16H13N3O2S were found.

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

There is no available data on the in vitro antiproliferative activity of this compound against any cancer cell lines.

Antioxidant Activity (In Vitro Assays, e.g., DPPH Assay)

No research detailing the antioxidant activity of this compound through DPPH assay or other in vitro methods could be identified.

Enzyme Inhibition Studies (e.g., MetAP2, Kinases, Glucosamine-6-phosphate synthase, Cyclin-dependent kinase-2, NorA Efflux Pump)

Specific enzyme inhibition studies for this compound are not available in the reviewed literature.